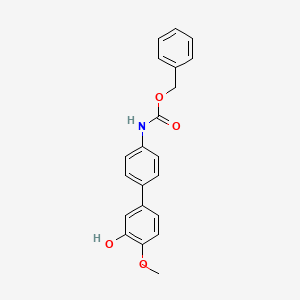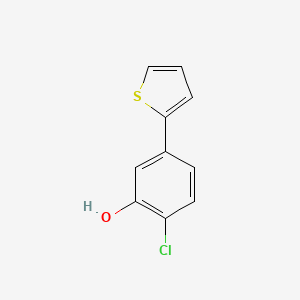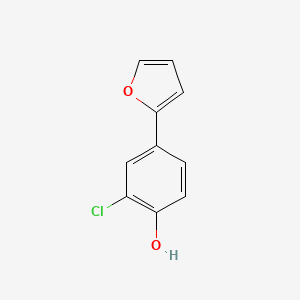
5-(3-Aminophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-2-chlorophenol, 95%, is an organic compound commonly used in laboratory experiments and research. It is a colorless solid with a molecular weight of 195.59 g/mol and a melting point of approximately 109-111°C. It is an important intermediate in the synthesis of a variety of compounds with potential applications in the pharmaceutical industry. This compound is also known as 5-Amino-2-chlorophenol, 5-Aminophenol-2-chloride, and 5-Amino-2-chloro-phenol.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminophenyl)-2-chlorophenol, 95%, is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of compounds such as quinolines, quinazolines, and quinazolinones. These compounds have potential applications in the pharmaceutical industry as anti-tumor agents, anti-inflammatory agents, and antifungal agents. 5-(3-Aminophenyl)-2-chlorophenol, 95%, is also used in the synthesis of a variety of heterocyclic compounds with potential applications in the fields of agriculture, food science, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-(3-Aminophenyl)-2-chlorophenol, 95%, is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the target compound. This leads to the formation of a new compound with different properties, which can then be further manipulated in the laboratory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-2-chlorophenol, 95%, are not well understood. However, it is believed that the compound may have potential applications in the treatment of certain diseases. In particular, it has been suggested that the compound may have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Aminophenyl)-2-chlorophenol, 95%, in laboratory experiments is its ease of use. It is relatively easy to synthesize and is stable in a wide range of conditions. Furthermore, it can be used as a starting material for the synthesis of a variety of compounds with potential applications in the pharmaceutical industry.
However, there are some limitations associated with the use of this compound. It is not water-soluble and is sensitive to light and air. It is also toxic and should only be handled with appropriate safety precautions.
Zukünftige Richtungen
The potential applications of 5-(3-Aminophenyl)-2-chlorophenol, 95%, are numerous and varied. Further research is needed to explore the compound’s potential as an anti-inflammatory and anti-tumor agent. Additionally, further research is needed to investigate the compound’s potential as a starting material for the synthesis of a variety of compounds with potential applications in the pharmaceutical industry. Finally, further research is needed to explore the compound’s potential as an intermediate in the synthesis of heterocyclic compounds with potential applications in the fields of agriculture, food science, and biochemistry.
Synthesemethoden
The synthesis of 5-(3-Aminophenyl)-2-chlorophenol, 95%, is typically achieved through a two-step process. First, 3-Aminophenol is reacted with phosphorus oxychloride in a 1:1 molar ratio to form 5-chloro-2-aminophenol. This reaction is typically conducted in an inert atmosphere and at a temperature of 80-90°C. The second step involves the reaction of the 5-chloro-2-aminophenol with sodium hydroxide to form 5-(3-Aminophenyl)-2-chlorophenol, 95%. This reaction is typically conducted at a temperature of 50-60°C.
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXLBTZSQGRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685833 |
Source


|
| Record name | 3'-Amino-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-chlorophenol | |
CAS RN |
1261897-10-2 |
Source


|
| Record name | 3'-Amino-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)










